molecular formula C10H15NO2 B1201409 Methylecgonidine CAS No. 43021-26-7

Methylecgonidine

Cat. No. B1201409
CAS RN: 43021-26-7
M. Wt: 181.23 g/mol
InChI Key: MPSNEAHFGOEKBI-VXNVDRBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylecgonidine, also known as anhydromethylecgonine or anhydroecgonine methyl ester (AEME), is a chemical intermediate derived from ecgonine or cocaine . It is a pyrolysis product formed when crack cocaine is smoked, making this substance a useful biomarker to specifically test for use of crack cocaine, as opposed to powder cocaine which does not form methylecgonidine as a metabolite . Methylecgonidine has a relatively short half-life of 18–21 minutes, after which it is metabolised to ecgonidine .


Synthesis Analysis

Methylecgonidine can be synthesized non-pyrolytically from cocaine via hydrolysis/dehydration followed by esterification with methanol . There are also other methods of synthesis, such as the scheme by Kline, which is based on the reaction of 2,4,6-cycloheptatriene-7-carboxylic acid with methylamine .


Chemical Reactions Analysis

Methylecgonidine is a pyrolysis product formed when crack cocaine is smoked . This makes it a useful biomarker to specifically test for the use of crack cocaine, as opposed to powder cocaine which does not form methylecgonidine as a metabolite .


Physical And Chemical Properties Analysis

Methylecgonidine has a chemical formula of C10H15NO2 and a molar mass of 181.235 g·mol−1 . It is a natural product found in Erythroxylum argentinum, Erythroxylum microphyllum, and other organisms with data available .

Scientific Research Applications

  • Pharmacokinetics and Effects : Methylecgonidine clears quickly from blood with a short half-life, whereas its metabolite ecgonidine has a longer half-life, making ecgonidine a more effective biomarker for cocaine smoking. Methylecgonidine acts as a muscarinic agonist in vivo, causing significant hypotension and tachycardia in sheep models (Scheidweiler et al., 2003).

  • Stability in Plasma : Methylecgonidine's stability in plasma is influenced by temperature and sodium fluoride concentrations. It's stable in sheep plasma at -80°C even without sodium fluoride. This stability is crucial for accurate analysis and potential use as a biomarker (Scheidweiler et al., 2000).

  • Detection in Urine : Ecgonidine, a product of methylecgonidine metabolism, can be detected in urine and serves as an indicator of smoking cocaine. A method for its detection has been developed, which is important for understanding the prevalence of crack cocaine smoking (Paul et al., 1999).

  • Effects on Cardiac Cells : Methylecgonidine enhances nitric oxide production in neonatal rat cardiomyocytes, indicating a potential impact on cardiac function. This enhancement is mediated by muscarinic M2 receptors, differentiating its effects from those of cocaine (Yang et al., 2002).

  • Effects on Myocardium : Methylecgonidine has a negative inotropic effect on both ferret and human myocardium, mediated by cholinergic receptors and potentially involving the nitric oxide pathway. This suggests a distinct cardiac impact compared to cocaine (Woolf et al., 1997).

  • Airway Muscle Relaxant Effects : Methylecgonidine relaxes tracheal smooth muscle in guinea pigs, which is different from the effects of cocaine. This finding could be relevant to understanding the airway toxicity observed in crack smokers (El-Fawal et al., 1995).

Safety And Hazards

Methylecgonidine has been shown to be specifically more harmful to the body than other byproducts of cocaine; for example to the heart, lungs & liver . The toxicity is due to a partial agonist effect at M1 and M3 muscarinic receptors, leading to DNA fragmentation and neuronal death by apoptosis .

properties

IUPAC Name

methyl (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-11-7-3-5-8(10(12)13-2)9(11)6-4-7/h5,7,9H,3-4,6H2,1-2H3/t7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSNEAHFGOEKBI-VXNVDRBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(=CC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2CC[C@@H]1C(=CC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20276220
Record name (-)-Methylecgonidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Mesylate: White solid; [Sigma-Aldrich MSDS]
Record name Anhydroecgonine methyl ester
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11917
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Methylecgonidine

CAS RN

43021-26-7
Record name (-)-Anhydroecgonine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43021-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anhydroecgonine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043021267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Methylecgonidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ecgonidine methyl ester mesylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL ECGONIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58C337KP3E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylecgonidine
Reactant of Route 2
Reactant of Route 2
Methylecgonidine
Reactant of Route 3
Methylecgonidine
Reactant of Route 4
Reactant of Route 4
Methylecgonidine
Reactant of Route 5
Reactant of Route 5
Methylecgonidine
Reactant of Route 6
Methylecgonidine

Citations

For This Compound
395
Citations
KB Scheidweiler, MA Plessinger, J Shojaie… - … of Pharmacology and …, 2003 - ASPET
… of methylecgonidine and ecgonidine in sheep after intravenous administration of methylecgonidine … Methylecgonidine clears quickly from blood with a half-life of 18 to 21 min, …
Number of citations: 50 jpet.aspetjournals.org
ET Shimomura, GD Hodge, BD Paul - Clinical Chemistry, 2001 - academic.oup.com
Background: During the smoking of crack cocaine (COC), methyl ecgonidine (MED) is formed as one of the pyrolysis products. Once in the body, MED is converted to ecgonidine (ED) …
Number of citations: 49 academic.oup.com
KB Scheidweiler, J Shojaie, MA Plessinger… - Clinical …, 2000 - academic.oup.com
Background: Crack smokers are exposed to a pyrolysis product, methylecgonidine (MEG), which can be used as an analytical marker for crack smoking. Ecgonidine (EC), a hydrolytic …
Number of citations: 32 academic.oup.com
L Huang, JH Woolf, Y Ishiguro… - American Journal of …, 1997 - journals.physiology.org
We evaluated the cardiac effects of the principle pyrolysis product of crack cocaine smoking, methylecgonidine (MEG), in comparison with cocaine. Peak cell shortening and intracellular …
Number of citations: 35 journals.physiology.org
JH Woolf, L Huang, Y Ishiguro… - Journal of cardiovascular …, 1997 - journals.lww.com
This study examined the physiological effects and potential mechanisms of action of methylecgonidine (MEG), the major pyrolysis product from smoking" crack cocaine," on cardiac …
Number of citations: 29 journals.lww.com
Y Yang, Q Ke, J Cai, YF Xiao… - British journal of …, 2001 - Wiley Online Library
Muscarinic cholinoceptor stimulation leads to an increase in guanylyl cyclase activity and to a decrease in adenylyl cyclase activity. This study examined the effects of cocaine and …
Number of citations: 19 bpspubs.onlinelibrary.wiley.com
RW Wood, J Shojaie, CP Fang, JF Graefe - … Biochemistry and Behavior, 1996 - Elsevier
Crack is a form of cocaine base self-administered by smoking. When heated, it volatilizes and may partially pyrolyze to methylecgonidine (MEG). Upon cooling, a condensation aerosol …
Number of citations: 77 www.sciencedirect.com
RW Wood, JF Graefe, CP Fang, J Shojaie… - Pharmacology …, 1996 - Elsevier
Generating controlled test atmospheres of known chemical identity and airborne concentration upon demand is a significant technical obstacle that limits the scope and repeatability of …
Number of citations: 122 www.sciencedirect.com
BD Paul, LK McWhorter… - Journal of mass …, 1999 - Wiley Online Library
… is to test the urine in question for methylecgonidine (methylanhydroecgonine), a pyrolytic … for methylecgonidine to prove active smoking of cocaine. Like cocaine, methylecgonidine is a …
P Jacob III, ER Lewis, BA Elias-Baker… - Journal of analytical …, 1990 - academic.oup.com
A method using combined gas chromatography/mass spectrometry (GC/MS) for determination of the cocaine pyrolysis product anhydroecgonine methyl ester (AEME) in urine is …
Number of citations: 88 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.